4-Chlororesorcinol Exhibits 20,000-Fold Greater Tyrosinase Inhibition Potency than Resorcinol
In a systematic screen of over 400 aromatic compounds, 4-chlororesorcinol inhibited melanin formation from tyrosine, DOPA, or epinephrine at a concentration of 1 × 10⁻⁹ M [1]. This represented a 20,000-fold increase in inhibitory potency relative to unsubstituted resorcinol [1]. The 4-substituted resorcinol derivatives, including 4-chlororesorcinol, were significantly more active than 2-substituted analogs like orcinol [1].
| Evidence Dimension | Inhibition of melanin formation from tyrosine, DOPA, or epinephrine |
|---|---|
| Target Compound Data | 1 × 10⁻⁹ M |
| Comparator Or Baseline | Resorcinol (effective concentration not explicitly stated; potency difference is 20,000×) |
| Quantified Difference | 20,000 times more potent |
| Conditions | Spot-spray technique on filter paper; in vitro assay |
Why This Matters
This massive potency differential, validated in vivo in platy fish [2], makes 4-chlororesorcinol the preferred compound for research applications involving tyrosinase inhibition, where resorcinol would be functionally inert.
- [1] Kull, F. C., Grimm, M. R., & Mayer, R. L. (1954). Studies on Inhibition of Tyrosinase. Experimental Biology and Medicine, 86(2), 330-332. View Source
- [2] Kull, F. C., Bonorden, R., & Mayer, R. L. (1954). Inhibition of Melanin Formation In vivo by 4-Chlororesorcinol. Experimental Biology and Medicine, 87(3), 538-540. View Source
